1-butyl-3-hydrazinoquinoxalin-2(1H)-one
Overview
Description
1-Butyl-3-hydrazinoquinoxalin-2(1H)-one (BHQ) is an organic compound with a wide range of applications in scientific research. It has been used to investigate the mechanism of action of drugs, to study the biochemical and physiological effects of compounds, and to develop new laboratory experiments.
Scientific Research Applications
Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to 1-butyl-3-hydrazinoquinoxalin-2(1H)-one, shows significant antitumor activity. It disrupts tumor vasculature, inhibits tumor cell proliferation, and induces apoptosis, making it a promising anticancer lead. The compound exhibits extremely high antiproliferative activity in human tumor cell lines and demonstrates a balance between solubility and lipophilicity, and moderate metabolic stability in vivo. This suggests its potential as a novel class of tubulin-binding tumor-vascular disrupting agents, targeting blood vessels in tumors (Cui et al., 2017).
Immunomodulatory Applications
Inhibitors of Immune Complex Induced Inflammation
3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives, structurally related to 1-butyl-3-hydrazinoquinoxalin-2(1H)-one, have been evaluated for their effectiveness in reducing immune complex-induced inflammation in rat models. These compounds showed significant activity in reducing exudate volume and white blood cell accumulation, with a pattern of activity similar to hydrocortisone but different from indomethacin. This indicates their potential as immunomodulatory agents (Haviv et al., 1988).
Antidepressant Applications
Novel 5-HT3 Receptor Antagonist
N-n-butyl-3-ethoxyquinoxalin-2-carboxamide (6p), a compound sharing a quinoxaline moiety with 1-butyl-3-hydrazinoquinoxalin-2(1H)-one, has been shown to exhibit antidepressant-like effects in rodent behavioral models of depression. The compound effectively reversed behavioral anomalies induced by bilateral olfactory bulbectomy in rats, suggesting its potential as an antidepressant (Bhatt et al., 2013).
properties
IUPAC Name |
1-butyl-3-hydrazinylquinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-3-8-16-10-7-5-4-6-9(10)14-11(15-13)12(16)17/h4-7H,2-3,8,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCWOKXEOSEZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C(C1=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-hydrazinoquinoxalin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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